(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diphenylphosphanyl and triisopropylphenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of the diphenylphosphanyl and triisopropylphenyl precursors, followed by their coupling with the sulfinamide moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-triisopropylphenyl) disulfide: Shares structural similarities but differs in its chemical reactivity and applications.
2,4,6-Triisopropylphenylboronic acid: Another compound with triisopropylphenyl groups, used in different chemical contexts
Uniqueness
Its versatility in undergoing different chemical reactions and its role in scientific research highlight its significance .
Properties
Molecular Formula |
C39H50NOPS |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43?/m0/s1 |
InChI Key |
HVYVKRIMWAYKQQ-SPWXRUFGSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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